

Application Notes and Protocols for GALA-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GALA	
Cat. No.:	B025779	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GALA is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins, facilitating the delivery of nucleic acids and other macromolecules into cells.[1][2] Its sequence, rich in glutamic acid, alanine, and leucine (EALA repeats), confers a pH-sensitive amphipathic nature.[1][3] At physiological pH (around 7.4), GALA exists in a random coil conformation.[1][4] However, upon exposure to the acidic environment of the endosome (pH 5.0-6.0), the glutamic acid residues become protonated, triggering a conformational change to an alpha-helix.[1][3][4] This alpha-helical structure allows GALA to insert into the endosomal membrane, leading to pore formation and membrane fusion, which ultimately facilitates the release of its cargo into the cytoplasm, a critical step for successful transfection.[2][5] This mechanism of endosomal escape makes GALA a powerful tool for enhancing the efficiency of non-viral gene delivery systems.[2][5]

These application notes provide a detailed protocol for utilizing **GALA** peptide in the form of a post-conjugated polyplex for the transfection of mammalian cells, with a specific focus on notoriously hard-to-transfect immune cells.

Data Presentation

The following tables summarize the quantitative data from studies utilizing **GALA**-polyplexes (PPx-**GALA**) for mRNA transfection in dendritic cells (DC 2.4) and macrophages (RAW 246.7).



Table 1: Transfection Efficiency of GALA-Polyplexes (PPx-GALA) in Different Cell Lines

Cell Line	Transfection Reagent	Transfection Efficiency (% of EGFP positive cells)
DC 2.4	PPx-GALA (low peptide density)	~12%
DC 2.4	PPx-GALA (high peptide density)	28%
DC 2.4	Lipofectamine	~20-25%
RAW 246.7	PPx-GALA (low peptide density)	23%
RAW 246.7	PPx-GALA (high peptide density)	36%

Data synthesized from a study by Lou et al. (2018), which demonstrated that increasing the density of **GALA** peptides on the polyplex surface enhances transfection efficiency.[1]

Table 2: Cytotoxicity of GALA-Polyplexes (PPx-GALA)

Cell Line	Transfection Reagent	Cytotoxicity (LDH release)
D1 Dendritic Cells	PPx-GALA	No significant cytotoxicity observed at effective transfection concentrations.
D1 Dendritic Cells	Lipofectamine	Exhibited higher cytotoxicity compared to PPx-GALA.

This data highlights the favorable safety profile of **GALA**-based transfection reagents compared to traditional lipid-based reagents.[1]

Table 3: Cellular Uptake of GALA-Polyplexes (PPx-GALA)



Cell Line	Formulation	Cellular Uptake
D1 Dendritic Cells	PPx-GALA	18-fold higher cellular uptake compared to Lipofectamine mRNA formulation.

The high cellular uptake of PPx-**GALA** is attributed to the **GALA** peptide's ability to selectively bind to sialic acid-terminated glycans on dendritic cells.[1]

Experimental Protocols

Protocol 1: Formulation of GALA-Peptide Conjugated mRNA Polyplexes (PPx-GALA)

This protocol describes the preparation of **GALA**-functionalized polyplexes for mRNA delivery using a post-conjugation approach via copper-free click chemistry.

Materials:

- GALA peptide with a C-terminal cysteine
- Maleimide-functionalized polymer (e.g., PEG-b-p(Lys-co-Phe))
- mRNA encoding the gene of interest (e.g., EGFP)
- Nuclease-free water
- Opti-MEM reduced-serum medium

- Polyplex Formation:
 - Dilute the mRNA and the maleimide-functionalized polymer separately in nuclease-free water.
 - Add the polymer solution to the mRNA solution at a specific N/P ratio (e.g., 10, representing the ratio of nitrogen atoms in the polymer to phosphate groups in the mRNA).



- Mix gently and incubate at room temperature for 30 minutes to allow for the formation of polyplexes (Px).
- GALA Peptide Conjugation:
 - Dissolve the GALA peptide in nuclease-free water.
 - Add the GALA peptide solution to the pre-formed polyplexes at the desired peptide density (e.g., low or high).
 - Incubate the mixture at room temperature for 1 hour to allow the maleimide-thiol reaction to proceed, resulting in the formation of PPx-GALA.
- Characterization (Optional but Recommended):
 - Determine the size and zeta potential of the resulting PPx-GALA nanoparticles using dynamic light scattering (DLS). Expected size is around 350 nm with a slightly negative surface charge (-7 mV).[1]

Protocol 2: GALA-Mediated Transfection of Dendritic Cells

This protocol outlines the steps for transfecting dendritic cells (e.g., DC 2.4 or D1 cells) with the formulated PPx-GALA.

Materials:

- Dendritic cells (DC 2.4 or D1)
- Complete cell culture medium
- Opti-MEM reduced-serum medium
- PPx-GALA formulation (from Protocol 1)
- 96-well tissue culture plates



· Cell Seeding:

Seed 10,000 dendritic cells per well in a 96-well plate 24 hours prior to transfection.

Transfection:

- On the day of transfection, replace the culture medium with Opti-MEM.
- Add the PPx-GALA formulation containing the desired amount of mRNA (e.g., 62.5, 125, 250, or 500 ng of mRNA/well) to the cells.
- Incubate the cells with the transfection complexes for 4 hours at 37°C.
- Post-Transfection:
 - After the 4-hour incubation, replace the transfection medium with fresh, complete cell culture medium.
 - Incubate the cells for an additional 20-44 hours to allow for gene expression.

Protocol 3: Assessment of Transfection Efficiency by Flow Cytometry

This protocol describes how to quantify the percentage of successfully transfected cells using a reporter gene like EGFP.

Materials:

- Transfected cells (from Protocol 2)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Flow cytometer



- · Cell Harvesting:
 - Gently wash the cells with PBS.
 - For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently pipette to resuspend.
 - Collect the cells by centrifugation.
- Sample Preparation:
 - Resuspend the cell pellet in cold PBS.
- Flow Cytometry Analysis:
 - Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for EGFP detection (e.g., excitation at 488 nm and emission at ~509 nm).
 - Gate on the live cell population based on forward and side scatter.
 - Quantify the percentage of EGFP-positive cells within the live cell population.

Protocol 4: Cytotoxicity Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

- Transfected cells in a 96-well plate (from Protocol 2)
- Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
- Lysis solution (provided in the kit)
- Plate reader



• Prepare Controls:

- Maximum LDH Release Control: Add lysis solution to a set of untransfected control wells
 10 minutes before the assay.
- Vehicle Control: Use untransfected cells treated with the delivery vehicle alone (e.g., polyplexes without GALA).

Assay:

- Following the manufacturer's instructions, add the LDH substrate solution to each well of the 96-well plate containing the transfected cells and controls.
- Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).

Measurement:

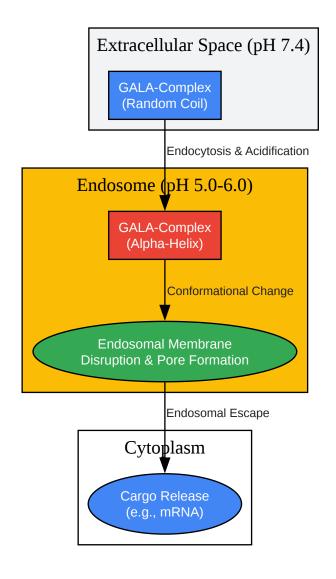
 Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

• Data Analysis:

 Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.

Mandatory Visualizations

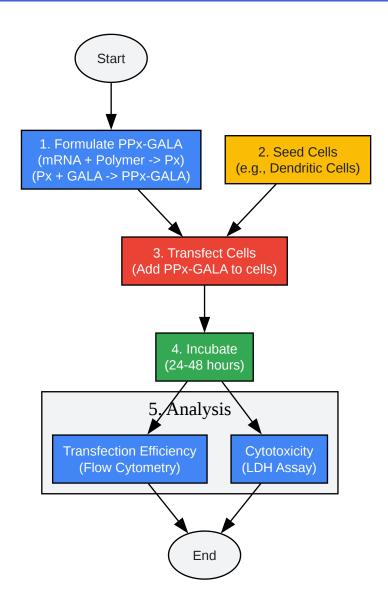




Click to download full resolution via product page

Caption: GALA-mediated endosomal escape pathway.





Click to download full resolution via product page

Caption: Experimental workflow for GALA-mediated transfection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. mRNA Polyplexes with Post-Conjugated GALA Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRNA Polyplexes with Post-Conjugated GALA Peptides Efficiently Target, Transfect, and Activate Antigen Presenting Cells [dspace.library.uu.nl]
- 4. Cytotoxicity Assay Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for GALA-Mediated Transfection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025779#experimental-protocol-for-gala-mediated-transfection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com